

radiolabeling PSMA peptides with Gallium-68

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Compound of Interest

Compound Name: *PSMA targeting peptide*

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An Application Note and Protocol for the Radiolabeling of PSMA Peptides with Gallium-68.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly effective target for the diagnosis and therapy of prostate cancer due to its significant overexpression on prostate tumor cells.[1][2] The development of small molecule inhibitors of PSMA, which can be labeled with positron-emitting radionuclides, has revolutionized prostate cancer imaging with Positron Emission Tomography (PET). Gallium-68 (^{68}Ga), a generator-produced radionuclide with a convenient half-life of 68 minutes, is widely used for this purpose.[3][4]

The most common PSMA-targeting peptide for ^{68}Ga labeling is PSMA-11, which incorporates the chelator HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid).[1][5] This combination allows for rapid and efficient complexation of ^{68}Ga under mild conditions.[5][6] The resulting radiopharmaceutical, [^{68}Ga]Ga-PSMA-11, is used for PET imaging to detect primary, metastatic, and recurrent prostate cancer with high sensitivity and specificity.[3]

This document provides detailed protocols for the radiolabeling of PSMA peptides with ^{68}Ga , covering both automated synthesis and kit-based manual methods. It also includes comprehensive data on reaction parameters, quality control specifications, and stability, intended to guide researchers and drug development professionals in the consistent and reliable production of ^{68}Ga -labeled PSMA radiopharmaceuticals.

Application Notes

The radiolabeling of PSMA peptides with Gallium-68 is a chemical process that involves the formation of a stable complex between the trivalent Gallium-68 cation ($^{68}\text{Ga}^{3+}$) and a chelating agent conjugated to the PSMA-targeting molecule. The choice of chelator is critical for achieving high radiochemical yield and in vivo stability.

- Chelators for Gallium-68:
 - HBED-CC: Featured in PSMA-11, HBED-CC is particularly suited for ^{68}Ga , allowing for rapid complexation under mild heating conditions and without stringent pH control.[\[4\]](#)[\[5\]](#)
 - DOTA: While a versatile chelator, DOTA requires more stringent conditions for ^{68}Ga labeling, including heating at higher temperatures (e.g., 95°C) for longer durations and precise pH control.[\[7\]](#)
 - THP: Tris(hydroxypyridinone) chelators have been developed to allow for rapid, one-step, room-temperature labeling, simplifying the process to a "shake-and-bake" method similar to Technetium-99m kits.[\[7\]](#)[\[8\]](#)
- Sources of Gallium-68:
 - $^{68}\text{Ge}/^{68}\text{Ga}$ Generators: The most common source, these generators provide a convenient, on-site supply of $^{68}\text{GaCl}_3$ through the elution of a Germanium-68 (^{68}Ge) parent radionuclide. The eluate is typically in dilute hydrochloric acid (e.g., 0.05 M or 0.1 M HCl). [\[3\]](#)[\[9\]](#)
 - Cyclotron Production: ^{68}Ga can also be produced directly using a medical cyclotron, which can provide larger quantities of the radionuclide.[\[10\]](#)
- Synthesis Methods:
 - Automated Synthesis Modules: Systems like GAIA® or Trasis miniAllinOne provide a robust, reproducible, and GMP-compliant method for radiolabeling, minimizing radiation exposure to personnel.[\[5\]](#)[\[11\]](#) These modules automate the steps of ^{68}Ga trapping, elution, reaction with the peptide precursor, and final product purification.

- Manual and Kit-Based Labeling: Lyophilized kits containing the PSMA peptide precursor and a buffer have been developed to simplify the procedure.[\[12\]](#)[\[13\]](#) This "shake-and-bake" approach typically involves adding the generator eluate directly to the vial, followed by a short heating step.[\[14\]](#) This method is often faster but may require more manual handling.[\[15\]](#)

Experimental Protocols

Protocol 1: Automated Radiolabeling of [^{68}Ga]Ga-PSMA-11

This protocol describes a general procedure for the automated synthesis of [^{68}Ga]Ga-PSMA-11 using a synthesis module and a $^{68}\text{Ge}/^{68}\text{Ga}$ generator.

Materials:

- PSMA-11 precursor (e.g., 5-30 μg)[\[1\]](#)[\[9\]](#)
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator (e.g., ITG, Eckert & Ziegler, or GALLIAD®)[\[5\]](#)[\[13\]](#)
- Sterile 0.1 N or 0.05 M Hydrochloric Acid (HCl) for elution
- Sodium Acetate (e.g., 0.25 M or 1.5 M) or HEPES (e.g., 2.7 M) buffer[\[5\]](#)[\[9\]](#)
- Cation-exchange cartridge (e.g., SCX)
- Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)
- Ethanol (e.g., 60%) for elution from SPE cartridge
- Sterile 0.9% Sodium Chloride (NaCl) for final formulation
- Sterile Water for Injection (WFI)
- Automated synthesis module (e.g., GAIA®, Trasis miniAllinOne) with a sterile disposable cassette

Procedure:

- **Generator Elution and ^{68}Ga Trapping:** Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 4-5 mL of sterile 0.1 N or 0.05 M HCl. The synthesis module will automatically pass the eluate through an SCX cartridge to trap the $^{68}\text{Ga}[\text{Ga}^{3+}]$.
- **Elution of ^{68}Ga into Reactor:** The trapped $^{68}\text{Ga}[\text{Ga}^{3+}]$ is eluted from the SCX cartridge into the reaction vessel using a small volume of a concentrated salt solution (e.g., 0.5 mL of 5M NaCl) or directly with the buffer solution.[5]
- **Radiolabeling Reaction:** The PSMA-11 precursor, dissolved in a suitable buffer (e.g., sodium acetate), is added to the reaction vessel containing the ^{68}Ga eluate. The reaction mixture is heated. A common condition is 95-105°C for 5-8 minutes.[3][5][9]
- **Purification:** After the reaction is complete, the mixture is passed through a C18 SPE cartridge. The $^{68}\text{Ga}[\text{Ga}^{3+}]\text{-PSMA-11}$ is retained on the cartridge, while unreacted ^{68}Ga and hydrophilic impurities pass through to waste.
- **Final Formulation:** The C18 cartridge is washed with WFI. The purified $^{68}\text{Ga}[\text{Ga}^{3+}]\text{-PSMA-11}$ is then eluted from the cartridge using a small volume of ethanol (e.g., 0.7-1.5 mL of 60% ethanol).[3][5] The final product is diluted with sterile 0.9% NaCl to the desired volume and passed through a 0.22 μm sterile filter into the final product vial.

Protocol 2: Manual Kit-Based Radiolabeling of $^{68}\text{Ga}[\text{Ga}^{3+}]\text{-PSMA-11}$

This protocol outlines a simplified "shake-and-bake" procedure using a lyophilized kit.

Materials:

- Lyophilized kit vial containing PSMA-11 (e.g., 5-10 μg) and a buffer salt (e.g., sodium acetate)[12][13]
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- Sterile 0.1 N or 0.05 M HCl for elution
- Heating block set to $>90^\circ\text{C}$

- Sterile syringes and needles

Procedure:

- Generator Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator directly into a sterile collection vial using the recommended volume of 0.1 N or 0.05 M HCl (typically 1-4 mL).[\[9\]](#)[\[12\]](#)
- Reconstitution and Labeling: Using a sterile syringe, draw up the required volume of the $^{68}\text{GaCl}_3$ eluate and add it directly to the lyophilized kit vial.
- Incubation: Gently swirl the vial to ensure the contents are fully dissolved. Place the vial in a heating block pre-heated to $>90^\circ\text{C}$ for 5-10 minutes.[\[13\]](#)[\[14\]](#)
- Cooling and Use: After heating, allow the vial to cool to room temperature. The product is then ready for quality control and administration without further purification.[\[14\]](#)

Protocol 3: Quality Control of $[^{68}\text{Ga}]\text{Ga-PSMA-11}$

Quality control is essential to ensure the radiochemical purity (RCP) and safety of the final product.

A. Radio-Thin Layer Chromatography (Radio-TLC)

- Purpose: To determine the percentage of uncomplexed ("free") ^{68}Ga .
- Stationary Phase: iTLC-SG paper.
- Mobile Phase: A mixture of ammonium acetate and methanol can be used. For example, a 1:1 (v/v) mixture of 1 M ammonium acetate and methanol.
- Procedure:
 - Spot a small drop of the final $[^{68}\text{Ga}]\text{Ga-PSMA-11}$ solution onto a TLC strip.
 - Develop the strip in a chamber containing the mobile phase.
 - In this system, $[^{68}\text{Ga}]\text{Ga-PSMA-11}$ remains at the origin ($R_f = 0$), while free ^{68}Ga moves with the solvent front ($R_f = 0.8-1.0$).

- Measure the radioactivity distribution on the strip using a TLC scanner.
- Calculate the RCP: $RCP (\%) = (\text{Activity at origin} / \text{Total activity}) \times 100$. The acceptance criteria is typically >95%.[\[16\]](#)

B. Radio-High Performance Liquid Chromatography (Radio-HPLC)

- Purpose: To provide a more detailed analysis of the radiochemical purity, separating the labeled product from free ^{68}Ga and other potential radiochemical impurities.
- System: An HPLC system equipped with a reversed-phase column (e.g., C18) and a radioactivity detector.
- Mobile Phase: A gradient system is typically used, for example:
 - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
 - Solvent B: Acetonitrile (ACN) with 0.1% TFA
- Procedure:
 - Inject a small aliquot of the final product into the HPLC system.
 - Run a gradient elution (e.g., starting with high percentage of A, ramping up to a high percentage of B).
 - Free ^{68}Ga typically elutes early in the chromatogram (e.g., at ~2.3 minutes), while the $[^{68}\text{Ga}]\text{Ga-PSMA-11}$ product elutes later (e.g., at ~10.9 minutes).[\[7\]](#)
 - Integrate the peaks in the radio-chromatogram to determine the percentage of each species. The RCP should be >95%.[\[16\]](#)

Data Presentation

Table 1: Comparison of Radiolabeling Parameters for Different PSMA Peptides

Parameter	[⁶⁸ Ga]Ga-PSMA-11 (HBED-CC)	[⁶⁸ Ga]Ga-DOTA-PSMA	[⁶⁸ Ga]Ga-THP-PSMA
Precursor Amount	5-30 µg[1][9]	~2 µg[7]	~2-40 µg[7]
Reaction Temperature	90-105°C[5][9]	95°C[7]	Room Temperature[7][8]
Reaction Time	5-10 minutes[9][13]	30 minutes[7]	< 5 minutes[7][8]
pH	~4.1[13]	~3.5[7]	6.5 - 7.5[7]
Radiochemical Yield	>93%[9]	Variable, may require purification	>95%[7]
Purification	Often used (C18 SPE)[5]	Often required	Not required[7]

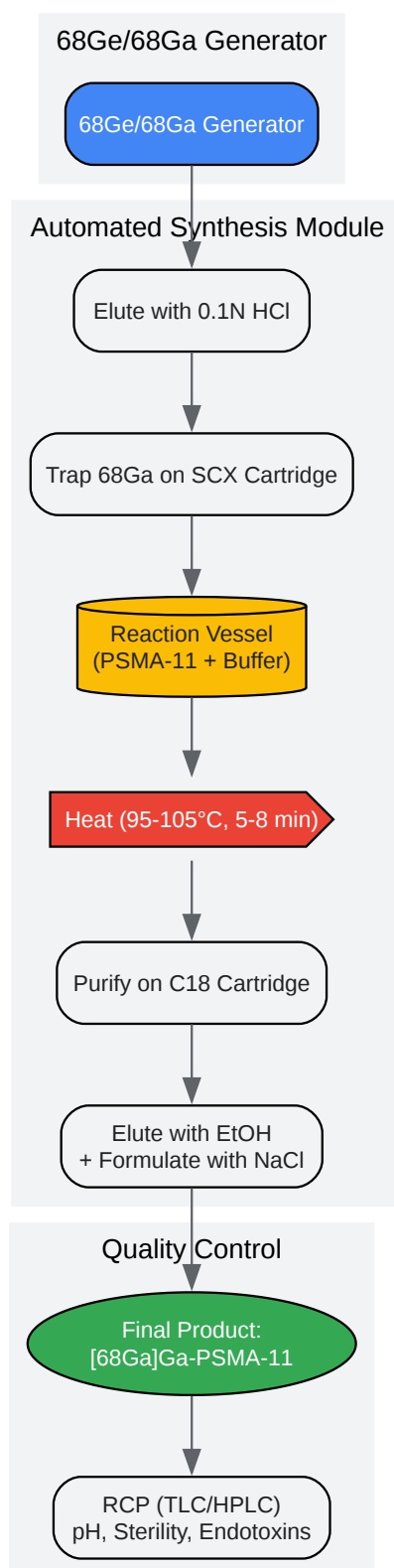
Table 2: Quality Control Specifications for [⁶⁸Ga]Ga-PSMA-11 Injection

Test	Specification	Typical Result
Appearance	Clear, colorless solution	Passed
pH	4.0 - 8.0	5.0 - 6.0[17]
Radionuclidic Purity (⁶⁸ Ge)	< 0.001%	Passed[14]
Radiochemical Purity (RCP)	≥ 95%	> 98%[12][14]
Molar Activity	> 20 GBq/µmol	186 ± 39 GBq/µmol[14]
Sterility	Sterile	Passed[14]
Bacterial Endotoxins	< 10 EU/mL	Passed[14]

Table 3: Stability of [⁶⁸Ga]Ga-PSMA-11

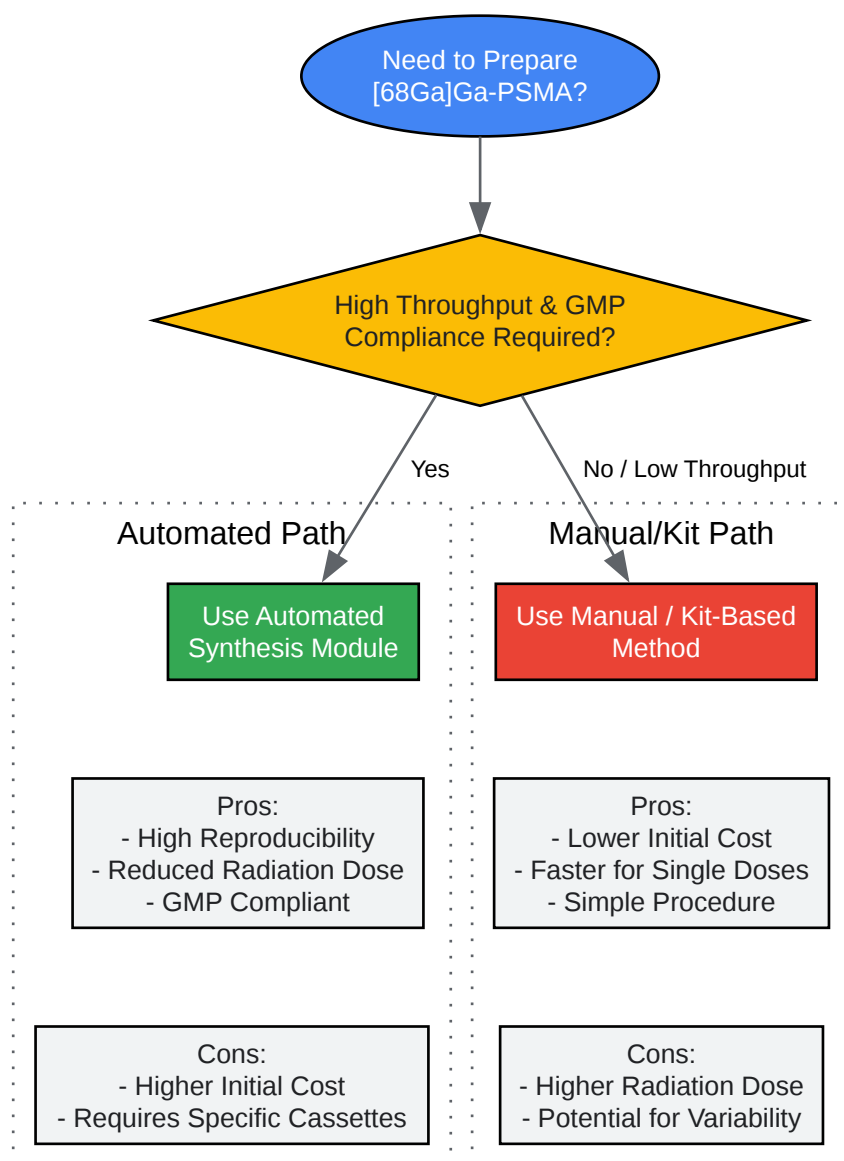
Medium	Time	Radiochemical Purity (RCP)
Saline Solution	Up to 4 hours	> 98% [2] [18]
Human Serum	Up to 1 hour	> 95% [2] [18]
Final Product (20% ethanolic saline)	4 hours at 37°C	> 98% [12]

Visualizations



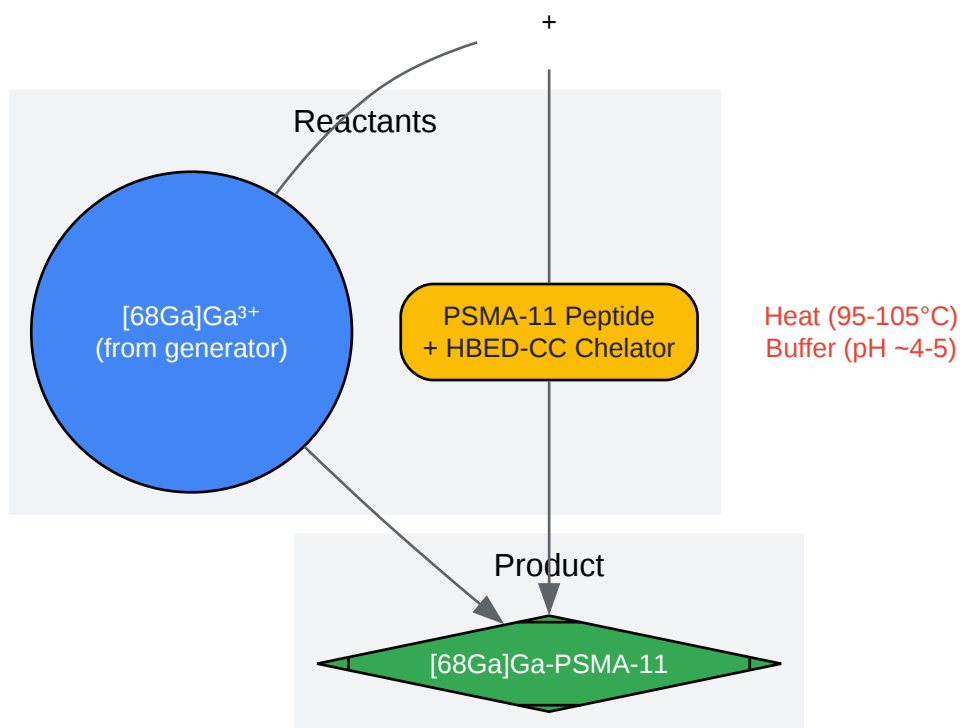
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Caption: Automated workflow for $[^{68}\text{Ga}]\text{Ga}$ -PSMA-11 synthesis.



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Caption: Decision tree for choosing a ^{68}Ga -PSMA labeling method.



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Caption: Chelating reaction of ^{68}Ga with PSMA-11.

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